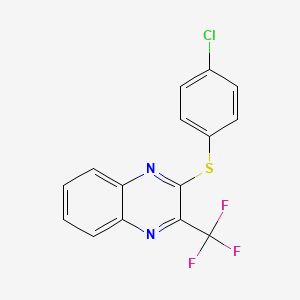
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline" is a quinoxaline derivative that is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. Quinoxaline derivatives are known for their diverse biological activities and their use in the development of dyes, light-emitting diodes, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as 2-substituted 3-(trifluoromethyl)quinoxalines, has been explored starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. A range of derivatives including chloro, methylsulfanyl, and other substituents have been obtained, indicating the versatility of the quinoxaline core for functionalization . The introduction of a trifluoromethyl group is particularly noteworthy as it can significantly influence the electronic properties of the molecule .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be influenced by the positioning of substituents on the quinoxaline ring. For instance, the introduction of chiral groups such as menthol can induce helical structures in poly(quinoxaline-2,3-diyl)s, which can have implications for the material's properties . Additionally, the X-ray structure analysis of isomeric chloro-(methylthio)quinolines provides insights into the attractive interactions between ortho-situated heteroatoms, which can affect the overall molecular conformation .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including electrochemical fluorination, which has been successfully carried out on sulfides bearing an electron-withdrawing group. The presence of a trifluoromethyl group enhances the efficiency of such reactions, as demonstrated in the anodic fluorination of 4-(methylthio)-7-(trifluoromethyl)quinoline . These reactions are crucial for introducing functional groups that can modulate the compound's reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's electronic properties, as seen in the case of 4-(4-chlorophenyl) derivatives. Density Functional Theory (DFT) and Time-Dependent DFT calculations can provide detailed insights into the spectroscopic characterization, nonlinear optical (NLO) properties, and molecular orbital analyses, which are essential for understanding the behavior of these compounds in various applications .
Scientific Research Applications
Synthesis and Characterization
- A variety of 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives like chloro and methylsulfanyl, have been synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This demonstrates the compound's potential in creating diverse chemical structures (Didenko et al., 2015).
Structural Analysis
- The molecular structure of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline showcases electron delocalization in its fused tricyclic system, indicating the compound's interesting electronic properties (Castillo et al., 2013).
Corrosion Inhibition
- Quinoxalines, including chlorophenyl variants, have been studied as corrosion inhibitors for metals in acidic media, highlighting their potential in industrial applications (Zarrouk et al., 2014).
Catalysis
- Quinoxalines have been synthesized using silica bonded S-sulfonic acid as a catalyst, indicating their role in facilitating chemical reactions (Niknam et al., 2009).
Antibacterial Activities
- Novel quinoxaline sulfonamides have shown antibacterial activities, suggesting their potential use in medical applications (Alavi et al., 2017).
Electrochemical Properties
- Quinoxalines have been analyzed for their electrochemical properties as corrosion inhibitors, demonstrating their importance in materials science (Saraswat & Yadav, 2020).
Optical and Electronic Studies
- Tri-fluoromethyl substituted quinoxalines have been synthesized and characterized, with emphasis on their optical properties, highlighting their potential in photonic and electronic applications (Rajalakshmi & Palanisami, 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2S/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOSKZJPNKQTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

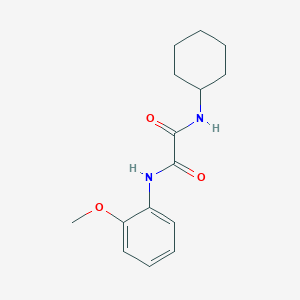
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)
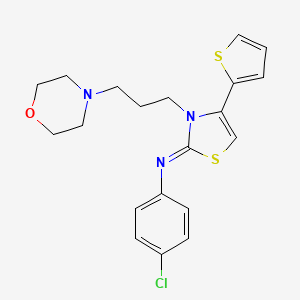
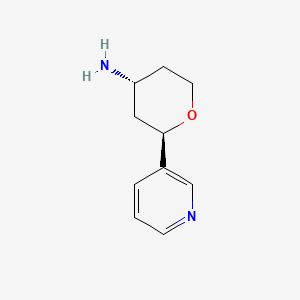
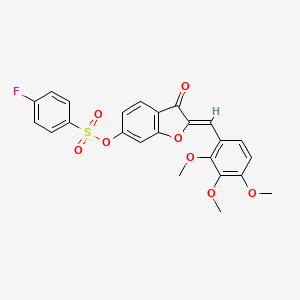
![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)
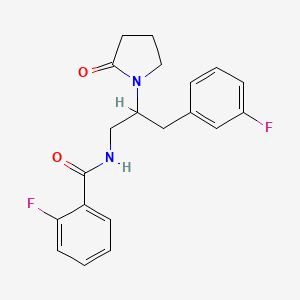
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)
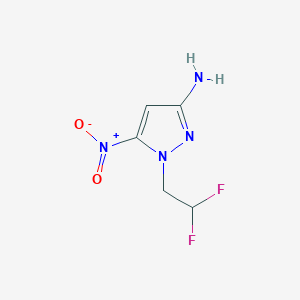
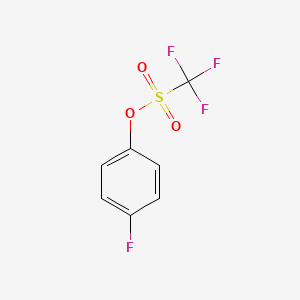
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)